N-Hydroxy-2-[(4-phenylbutyl)sulfamoyl]acetamide
Description
N-Hydroxy-2-[(4-phenylbutyl)sulfamoyl]acetamide is a sulfonamide-acetamide hybrid compound featuring a hydroxamic acid group (-NHOH) and a 4-phenylbutyl chain linked to the sulfamoyl moiety.
Properties
CAS No. |
919997-47-0 |
|---|---|
Molecular Formula |
C12H18N2O4S |
Molecular Weight |
286.35 g/mol |
IUPAC Name |
N-hydroxy-2-(4-phenylbutylsulfamoyl)acetamide |
InChI |
InChI=1S/C12H18N2O4S/c15-12(14-16)10-19(17,18)13-9-5-4-8-11-6-2-1-3-7-11/h1-3,6-7,13,16H,4-5,8-10H2,(H,14,15) |
InChI Key |
CTMRTWBBHLCPOR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCCNS(=O)(=O)CC(=O)NO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-2-[(4-phenylbutyl)sulfamoyl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Phenylbutyl Intermediate: The phenylbutyl group is synthesized through a series of reactions, including alkylation and reduction.
Introduction of the Sulfamoyl Group: The sulfamoyl group is introduced via a sulfonation reaction, where a sulfonyl chloride reacts with an amine to form the sulfamoyl intermediate.
Coupling with Acetamide: The final step involves coupling the phenylbutyl-sulfamoyl intermediate with an acetamide derivative under specific reaction conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-2-[(4-phenylbutyl)sulfamoyl]acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines or alcohols.
Scientific Research Applications
N-Hydroxy-2-[(4-phenylbutyl)sulfamoyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Hydroxy-2-[(4-phenylbutyl)sulfamoyl]acetamide involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with target proteins, while the sulfamoyl group can participate in covalent bonding. These interactions can lead to the inhibition of enzyme activity or modulation of protein function, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The following table summarizes key structural analogs, their substituents, and physicochemical properties:
Key Observations :
- Substituent Effects: The presence of a hydroxamic acid group (as in 2b and 2c) enhances metal-binding capacity, critical for enzyme inhibition. Conversely, cyano-acrylamide derivatives (e.g., compound 9) prioritize apoptosis induction via kinase modulation .
- Yield and Stability : Piperazine-linked analogs (2b, 2c) exhibit moderate-to-high yields (55–80%), suggesting efficient synthetic routes. The 4-phenylbutyl chain in the target compound may improve lipophilicity compared to shorter alkyl chains .
- Thermal Properties : Melting points correlate with crystallinity; bulkier substituents (e.g., 3,4-dimethoxyphenyl in 2b) result in higher melting points than simpler analogs (e.g., 2c) .
Biological Activity
N-Hydroxy-2-[(4-phenylbutyl)sulfamoyl]acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
| Property | Value |
|---|---|
| CAS Number | 189511-63-5 |
| Molecular Formula | C13H20N2O4S |
| Molecular Weight | 300.38 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | CN(CCCCC1=CC=CC=C1)S(=O)(=O)CC(=O)NO |
This compound exhibits its biological effects primarily through interactions with specific enzymes and molecular targets. The compound's hydroxyl group can form hydrogen bonds with target proteins, while the sulfamoyl moiety interacts with active sites of enzymes, leading to inhibition or modulation of their activity. The phenylbutyl chain enhances lipophilicity, facilitating cellular uptake and interaction with intracellular targets .
Enzyme Inhibition
Research indicates that this compound has potential as an enzyme inhibitor. It has been studied for its ability to inhibit various enzymes, including:
- Urease : A study showed that derivatives of sulfonamides, including those with acetamide linkages, demonstrated significant urease inhibition with IC50 values ranging from 9.95 µM to 35.30 µM .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Sulfonamide derivatives are known for their broad-spectrum antibacterial effects, making them valuable in treating infections. The specific activity of this compound against various microbial strains remains an area for further exploration .
Anticancer Potential
Emerging studies suggest that compounds containing sulfonamide groups may exhibit anticancer activity. The mechanism may involve the inhibition of cancer cell proliferation and induction of apoptosis through various signaling pathways .
Case Studies and Research Findings
- Urease Inhibition Study :
- Antibacterial Activity :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
